(2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines This compound is characterized by its unique structure, which includes a fluorobenzyl and a propoxybenzylidene group
Preparation Methods
The synthesis of (2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multiple steps. The synthetic route often starts with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the fluorobenzyl and propoxybenzylidene groups. Common reagents used in these reactions include various halogenated benzyl compounds, thioamides, and aldehydes. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Chemical Reactions Analysis
(2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
(2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can be compared with other similar compounds, such as:
4,4’-Difluorobenzophenone: This compound also contains fluorobenzyl groups and is used as a precursor in the synthesis of high-performance polymers.
NH4S and NH4S2: These compounds, characterized by their sulfur content, are studied for their stability and superionic properties under extreme conditions.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research.
Properties
Molecular Formula |
C22H18FN3O3S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2Z)-6-[(4-fluorophenyl)methyl]-2-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H18FN3O3S/c1-2-11-29-17-9-5-15(6-10-17)13-19-21(28)26-22(30-19)24-20(27)18(25-26)12-14-3-7-16(23)8-4-14/h3-10,13H,2,11-12H2,1H3/b19-13- |
InChI Key |
FQGPTDUORGWJDY-UYRXBGFRSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
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